Diroximel fumarate (DRF) is a fumaric acid ester classified as an immunomodulator. [, ] It serves as a prodrug for monomethyl fumarate (MMF), which is the primary active metabolite responsible for its biological activity. [, ] DRF is a subject of significant scientific research due to its potential role in modulating the immune system and its applications in understanding inflammatory and neurodegenerative diseases. [, ] This analysis will focus on its physicochemical properties and mechanisms relevant to scientific research, excluding drug usage and side effects.
Diroximel fumarate is a medication primarily used for the treatment of relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome and active secondary progressive disease. It is marketed under the brand name Vumerity. As a member of the fumarate class, diroximel fumarate acts as an immunomodulator and anti-inflammatory agent, aiming to reduce the frequency of MS relapses and slow disease progression. The drug was approved by the United States Food and Drug Administration in October 2019 and by the European Medicines Agency in November 2021 .
Diroximel fumarate was developed by Alkermes in collaboration with Biogen, aiming to provide a formulation with improved gastrointestinal tolerability compared to its predecessor, dimethyl fumarate. Its unique chemical structure contributes to its lower incidence of gastrointestinal side effects, which are common with other fumarate-based therapies .
The synthesis of diroximel fumarate involves several chemical reactions that modify the structure of fumaric acid esters. The key steps in its synthesis include:
The synthesis typically involves the use of various reagents and solvents that facilitate the esterification process. The final product is purified to ensure high bioavailability and stability, which are crucial for its efficacy as a therapeutic agent .
Diroximel fumarate has a complex molecular structure characterized by its unique arrangement of atoms. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The structural analysis reveals that diroximel fumarate's design allows it to be effectively absorbed in the gastrointestinal tract while minimizing adverse effects .
Diroximel fumarate undergoes various metabolic reactions once administered:
The metabolic pathway highlights the importance of esterases in activating diroximel fumarate into its therapeutic form while also explaining the reduced gastrointestinal side effects compared to dimethyl fumarate .
Diroximel fumarate exerts its therapeutic effects primarily through:
Clinical studies have demonstrated that diroximel fumarate effectively decreases relapse rates in MS patients while promoting neuroprotection through its antioxidant properties .
Relevant data indicate that these properties contribute to its effectiveness and tolerability profile as a medication for multiple sclerosis .
Diroximel fumarate is primarily used in clinical settings for:
The drug's favorable safety profile makes it an important option among disease-modifying therapies for multiple sclerosis .
Diroximel fumarate (DRF), chemically designated as (E)-2-(2-(2-(methoxycarbonyl)vinyl)-1,3-dioxoisoindolin-4-yl)acetate, is a white to off-white powder with a molecular weight of 255.226 g/mol and the molecular formula C11H13NO6 [3] [5]. Its structure features a fumarate moiety with an E-configuration double bond conjugated to a methyl ester group, linked to a 2-hydroxyethyl succinimide moiety. This molecular architecture differs fundamentally from dimethyl fumarate (DMF), which consists of two methyl ester groups attached directly to the fumarate double bond system [2] [9].
The critical structural distinction lies in DRF's succinimide component replacing DMF's second methyl ester group. This modification reduces the electrophilic reactivity that contributes to gastrointestinal irritation while maintaining the fumarate backbone essential for therapeutic activity. Comparative physicochemical analysis reveals DRF has a topological polar surface area of 89.98 Ų and an XLogP value of -0.81, indicating moderate hydrophilicity [3]. These properties contribute to its slightly soluble nature in water (solubility between 1:100 and 1:1000 w/v), which influences formulation design as delayed-release capsules resistant to gastric dissolution [5] [10]. The structural differences between DRF and DMF are not merely cosmetic; they fundamentally alter metabolic processing, with DRF producing significantly less methanol during biotransformation (<10% compared to DMF's stoichiometric 1:1 methanol production) [2] [9].
Table 1: Comparative Structural Properties of Diroximel Fumarate and Dimethyl Fumarate
Property | Diroximel Fumarate (DRF) | Dimethyl Fumarate (DMF) |
---|---|---|
Molecular Formula | C11H13NO6 | C6H8O4 |
Molecular Weight | 255.226 g/mol | 144.13 g/mol |
XLogP | -0.81 | 0.6 |
Hydrogen Bond Acceptors | 7 | 4 |
Topological Polar Surface Area | 89.98 Ų | 52.6 Ų |
Key Functional Groups | Fumarate, methyl ester, succinimide | Two methyl esters |
Following oral administration, DRF undergoes rapid presystemic hydrolysis primarily by intestinal esterases (>90% of the dose) via a major metabolic pathway that yields monomethyl fumarate (MMF), the pharmacologically active metabolite, and 2-hydroxyethyl succinimide (HES), an inactive metabolite [1] [2]. A minor pathway (<10%) generates MMF and methanol, with the stoichiometric ratio of MMF to methanol being 9:1 in DRF metabolism compared to 1:1 for DMF [2] [9]. This reduced methanol production is clinically significant as it potentially contributes to DRF's improved gastrointestinal tolerability profile relative to DMF.
HES, the primary inactive metabolite, demonstrates no known pharmacological activity and is renally excreted (58-63% of total DRF dose) [1] [5]. Crucially, pharmacokinetic studies have established bioequivalence between DRF (462mg twice daily) and DMF (240mg twice daily) regarding systemic MMF exposure, with area under the curve (AUC) and maximum concentration (Cmax) values meeting regulatory bioequivalence standards [1] [6]. A direct comparative bioavailability study demonstrated that administration of two 231mg DRF capsules produced plasma MMF concentrations bioequivalent to those achieved with DMF 240mg [1]. Similarly, a head-to-head study between DRF and MMF (Bafiertam®) showed comparable MMF exposures, with geometric least-squares mean ratios for AUC0-t and AUC0-inf of 116.8% and 113.8%, respectively, falling within accepted bioequivalence parameters [6]. This metabolic bioequivalence underpins the therapeutic interchangeability of these agents for relapsing multiple sclerosis.
DRF exhibits complex pharmacokinetics characterized by rapid hydrolysis, moderate absorption, and extensive metabolism. Following oral administration of the delayed-release formulation, DRF is converted to MMF primarily in the gastrointestinal tract, with plasma DRF concentrations being negligible due to this extensive presystemic metabolism [1] [5]. The absorption of MMF occurs predominantly in the small intestine, with a median time to peak plasma concentration (Tmax) of 2.5-3 hours under fasting conditions [5] [10]. Population pharmacokinetic modeling based on data from 341 healthy volunteers and 48 MS patients across 11 clinical studies identified an absorption rate constant (Ka) of 5.04 h-1 for MMF [1].
Food significantly impacts absorption kinetics, with high-fat meals reducing MMF Cmax by approximately 40% and delaying Tmax by 3.5 hours, though overall exposure (AUC) remains unaffected [1] [5]. Mechanistically, low-, medium-, and high-fat meals reduce the MMF absorption rate constant by 37%, 51%, and 67%, respectively [1]. Once absorbed, MMF demonstrates moderate plasma protein binding (27-45%) and a volume of distribution estimated at 30.4 L [1] [5]. The elimination half-life of MMF is approximately one hour, reflecting rapid clearance primarily through non-renal pathways [5].
Elimination occurs predominantly through exhalation of carbon dioxide (60% of dose) following metabolism via the tricarboxylic acid (Krebs) cycle to fumarate, citrate, and glucose [2] [5]. Renal excretion accounts for 15.5% of the MMF dose, while fecal elimination represents less than 0.9% [5]. HES elimination is primarily renal (58-63% of total DRF dose) [1] [5]. Covariate analysis revealed that MMF clearance (CLMMF) increases with body weight and is 28% lower in MS patients compared to healthy volunteers, necessitating population-specific pharmacokinetic considerations [1].
Table 2: Key Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) After Diroximel Fumarate Administration
Parameter | Value | Comments |
---|---|---|
Tmax (fasting) | 2.5-3 h | Delayed to 5-6 h with high-fat meal |
Cmax (fasting) | 1121 ng/mL (DRF 462mg) | Reduced by ~40% with food |
AUC0-inf | 3227 h·ng/mL (DRF 462mg) | Food does not significantly affect AUC |
Plasma Protein Binding | 27-45% | Low binding minimizes drug interaction risk |
Volume of Distribution | 30.4 L | Consistent across populations |
Half-life (t1/2) | ~1 h | Independent of dose or administration conditions |
Clearance (CLMMF) | 13.5 L/h | 28% lower in MS patients vs. healthy volunteers |
Primary Elimination Route | Pulmonary (60% as CO2) | Via tricarboxylic acid cycle |
The blood-brain barrier (BBB) penetration capability of MMF, the active metabolite of DRF, represents a critical aspect of its therapeutic potential in multiple sclerosis. A pivotal pharmacokinetic and biomarker study in patients with secondary progressive multiple sclerosis demonstrated that MMF achieves measurable concentrations in the cerebrospinal fluid (CSF), with CSF levels representing approximately 11% of concurrent plasma concentrations [4]. This penetration occurs relatively rapidly, with the time to maximum CSF concentration (Tmax, CSF) peaking at approximately 7 hours post-dose—only 2 hours after the plasma Tmax of 5 hours [4]. The temporal proximity between plasma and CSF peak concentrations suggests efficient CNS penetration rather than delayed diffusion.
The molecular characteristics facilitating this BBB transit include MMF's moderate lipophilicity (LogP approximately 0.5), low molecular weight (130 Da), and limited plasma protein binding (27-45%) [3] [7]. These properties align with established quantitative structure-activity relationship (QSAR) models for BBB permeability, which emphasize molecular size, lipophilicity, polar surface area, and charge as critical determinants [8]. Unlike its precursor compounds (DRF and DMF), MMF does not appear to be a substrate for major efflux transporters like P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP), further facilitating CNS access [7] [8].
Once within the central nervous system, MMF exerts direct neuroprotective effects through activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway, a master regulator of cellular defense mechanisms against oxidative stress [4] [7]. Preclinical evidence suggests this pathway mitigates oxidative injury in neuronal and glial cells, potentially counteracting the "inside-out" neurodegeneration observed in progressive MS forms [4] [7]. Additionally, MMF may modulate central innate immune responses by reducing the activation state of microglia and astrocytes, although the precise mechanisms remain under investigation [4] [7]. The demonstrated CSF penetration provides a pharmacological rationale for potential neuroprotective effects beyond peripheral immunomodulation, particularly relevant for treating progressive disease phenotypes where compartmentalized inflammation behind an intact BBB contributes to pathogenesis [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7